Stat3-IN-B9 Differential Binding Affinity to Wild-Type vs. Mutant STAT3
Stat3-IN-B9 exhibits a 4.96-fold higher binding affinity for wild-type STAT3 compared to the STAT3 (I634S/Q635G) mutant. This differential binding profile is critical for researchers studying STAT3 mutations or designing experiments in specific genetic backgrounds .
| Evidence Dimension | STAT3 binding affinity (Kd) |
|---|---|
| Target Compound Data | WT STAT3: 4.59 μM; Mutant STAT3 (I634S/Q635G): 22.75 μM |
| Comparator Or Baseline | Wild-type STAT3 vs. STAT3 (I634S/Q635G) mutant |
| Quantified Difference | 4.96-fold higher affinity for WT |
| Conditions | In vitro binding assay |
Why This Matters
This quantitative difference in binding affinity between WT and mutant forms directly informs the compound's suitability in models with specific STAT3 genotypes, preventing procurement of an inhibitor with unanticipated potency variations.
